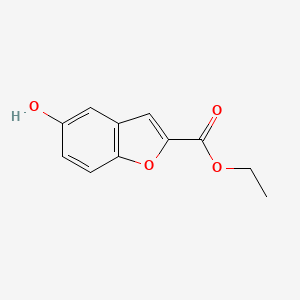

Ethyl 5-hydroxybenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEDQKMQNVPHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623630 | |

| Record name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99370-68-0 | |

| Record name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Chemical Transformations and Derivatization of Ethyl 5 Hydroxybenzofuran 2 Carboxylate

Functionalization and Substitution at the Benzofuran (B130515) C-2 Position

The C-2 position of the benzofuran nucleus is a primary site for introducing structural diversity. While direct substitution on a pre-formed ethyl 5-hydroxybenzofuran-2-carboxylate can be challenging, the most common strategy involves the cyclization of appropriately substituted precursors. Nature itself provides examples of 2-substituted benzofurans with notable biological activities. mdpi.com

One effective synthetic approach is the PIDA-mediated tandem oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds. thieme-connect.comthieme-connect.de This method allows for the direct incorporation of various substituents at the C-2 position by selecting the corresponding β-ketoester. For instance, reacting hydroquinone (B1673460) with different ethyl ketoesters can yield a range of 2-substituted ethyl 5-hydroxybenzofuran-3-carboxylates. thieme-connect.com Although the initial product is a 3-carboxylate, this highlights the principle of C-2 functionalization during ring formation. The C-2 position is generally more reactive and easier to functionalize compared to the C-3 position. mdpi.com

Table 1: Examples of Substituents Introduced at the C-2 Position during Benzofuran Synthesis Data sourced from referenced studies.

| Substituent at C-2 | Starting β-Ketoester | Product | Reference |

| Methyl | Ethyl acetoacetate (B1235776) | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | thieme-connect.com |

| Propyl | Ethyl 3-oxohexanoate | Ethyl 5-hydroxy-2-propylbenzofuran-3-carboxylate | thieme-connect.com |

| Phenyl | Ethyl benzoylacetate | Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | thieme-connect.com |

| 4-Methoxyphenyl | Ethyl 4-methoxybenzoylacetate | Ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate | thieme-connect.com |

| 4-(Trifluoromethyl)phenyl | Ethyl 4-(trifluoromethyl)benzoylacetate | Ethyl 5-hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate |

Substitution and Modification at the Benzofuran C-3 Position

The C-3 position of the benzofuran ring offers another avenue for derivatization, though it is often less reactive than the C-2 position. mdpi.com

A key functional group at this position is the carboxylate itself in related structures. The synthesis of ethyl 5-hydroxy-2-substituted-benzofuran-3-carboxylates is achieved through methods like the PIDA-mediated oxidative cyclization of hydroquinones and β-dicarbonyl compounds. thieme-connect.comthieme-connect.de This directly installs an ethyl carboxylate group at the C-3 position.

For pre-formed benzofuran rings, C-H activation provides a modern approach for C-3 functionalization. For example, N-(quinolin-8-yl)benzofuran-2-carboxamides can undergo palladium-catalyzed C-H arylation at the C-3 position with various aryl iodides. mdpi.com This reaction, directed by the 8-aminoquinoline (B160924) group, demonstrates a pathway to introduce aryl groups specifically at the C-3 position, which can later be converted to other functionalities. mdpi.com

Derivatization of the 5-Hydroxyl Group

The phenolic hydroxyl group at the C-5 position is a crucial handle for derivatization, allowing for the introduction of a wide range of functionalities through reactions such as O-alkylation and esterification. This modification can significantly impact the molecule's physicochemical properties and biological activity. For instance, in the synthesis of the drug Dorsomorphin, a similar phenolic hydroxyl group is alkylated using 1-(2-chloroethyl) piperidine (B6355638) in the presence of a base like potassium carbonate. nih.gov This general principle can be applied to this compound to create a library of ether derivatives.

The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of other functional groups, including esters, ethers, and amines, with a characteristic inversion of stereochemistry where applicable. organic-chemistry.org The reaction typically involves an alcohol, a nucleophile (often with an acidic proton), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

This methodology can be adapted for the derivatization of the 5-hydroxyl group of this compound. To form amide derivatives, a two-step sequence is often employed. First, the hydroxyl group can be converted into an amino group. This is achieved using a nitrogen nucleophile like phthalimide (B116566) or hydrogen azide (B81097) in a Mitsunobu reaction. organic-chemistry.org Subsequent hydrolysis (for the phthalimide adduct) or reduction (for the azide) yields the primary amine. This amine can then be acylated to form the desired amide derivatives.

A more direct, though less common, approach might involve a Mitsunobu-like reaction using an appropriate amide or protected amine as the nucleophile. The reaction proceeds via the activation of the hydroxyl group by the PPh₃/DIAD system, forming an oxyphosphonium salt, which is then displaced by the nitrogen nucleophile in an SN2-type mechanism. nih.govorganic-chemistry.org This provides a versatile route to C-N bond formation at the C-5 position. nih.gov

Synthesis of Hybrid Benzofuran Scaffolds

Hybridizing the this compound core with other heterocyclic moieties is a prominent strategy in drug discovery to create novel pharmacophores with enhanced or new biological activities. preprints.orgnih.gov The ester at the C-2 position is an excellent starting point for such elaborations.

The fusion of benzofuran and pyrazole (B372694) rings has yielded compounds with significant antimicrobial and α-glucosidase inhibitory activities. preprints.orgnih.gov A common synthetic route involves converting the ethyl ester of the benzofuran to a carbohydrazide.

The synthesis proceeds as follows:

Hydrazinolysis: this compound is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol. This reaction converts the ethyl ester at the C-2 position into the corresponding benzofuran-2-carbohydrazide. nih.gov

Condensation: The resulting hydrazide is then condensed with a suitable 4-formyl pyrazole derivative. This condensation reaction, typically catalyzed by a few drops of acetic acid in ethanol, forms a hydrazone linkage, yielding the final pyrazole-benzofuran hybrid molecule. nih.gov

Table 2: Synthesis of a Pyrazole-Benzofuran Hybrid Based on a general synthetic pathway.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Ethyl benzofuran-2-carboxylate, Hydrazine hydrate | EtOH, reflux | Benzofuran-2-carbohydrazide | nih.gov |

| 2 | Benzofuran-2-carbohydrazide, 4-Formyl pyrazole derivative | AcOH, EtOH, reflux | Pyrazole-benzofuran hybrid | nih.gov |

This modular approach allows for the creation of a large library of hybrid compounds by varying the substituents on both the benzofuran and pyrazole rings. nih.govekb.eg

Chalcones, characterized by an α,β-unsaturated ketone system, are key intermediates for synthesizing a multitude of heterocyclic compounds. nih.govuobaghdad.edu.iq A benzofuran-based chalcone (B49325) can be prepared and subsequently cyclized to form various hybrid structures.

A plausible synthetic pathway starting from this compound could involve:

Formation of an Acetylbenzofuran: Conversion of the C-2 ester to a methyl ketone (acetyl group).

Claisen-Schmidt Condensation: The resulting acetylbenzofuran derivative undergoes a base-catalyzed condensation with an appropriate aromatic or heterocyclic aldehyde to form the chalcone intermediate. nih.govuobaghdad.edu.iq

This chalcone is a versatile precursor for various heterocyclic systems:

Triazole Hybrids: Triazole rings can be incorporated through several methods, including the popular "click chemistry" reaction between an azide and an alkyne. researchgate.netresearchgate.net

Piperazine (B1678402) Hybrids: Piperazine moieties can be introduced by reacting a suitable chalcone intermediate (e.g., one with a leaving group like fluorine) with piperazine, or by acylating a piperazine with a chalcone-containing carboxylic acid. nih.gov

Imidazole (B134444) Hybrids: Imidazole-based chalcones can be synthesized and have been investigated as potential anticancer agents. nih.govresearchgate.net

Further Pyrazole/Isoxazole (B147169) Hybrids: Reacting the chalcone intermediate with hydrazine or phenylhydrazine (B124118) yields pyrazoline derivatives, while reaction with hydroxylamine (B1172632) hydrochloride yields isoxazoline (B3343090) derivatives. ekb.eg

For example, a study demonstrated the synthesis of isoxazole and bipyrazole derivatives starting from an (E)-1-(4-aminophenyl)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one chalcone. ekb.eg This highlights the utility of the chalcone scaffold in building complex, multi-heterocyclic systems fused to a benzofuran core.

Mechanistic Studies and Reaction Pathway Elucidation

Elucidation of Cyclization Mechanisms

The formation of the benzofuran (B130515) core in compounds such as Ethyl 5-hydroxybenzofuran-2-carboxylate can be achieved through several cyclization strategies. The specific mechanism is highly dependent on the starting materials and reaction conditions, with intramolecular condensation and oxidative cyclization being prominent pathways.

A traditional and straightforward route to the benzofuran skeleton involves the reaction of a substituted phenol (B47542) with an α-halo ester, followed by intramolecular cyclization. For instance, the synthesis of the parent ethyl benzofuran-2-carboxylate can be achieved by refluxing salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate. nih.gov This reaction proceeds via initial O-alkylation of the phenol, followed by an intramolecular condensation reaction to form the furan (B31954) ring.

In more contemporary methods, intramolecular cyclization appears as a key step within a multi-step tandem reaction. In a proposed mechanism for the synthesis of 5-hydroxybenzofurans, a crucial ring-closure occurs from a keto-enol tautomer intermediate. thieme-connect.de This step is an intramolecular cyclization that directly forges the furan ring before a final aromatization step yields the stable benzofuran product. thieme-connect.de The efficiency of such ring closures is often kinetically controlled, with 5-exo-trig cyclizations being particularly rapid and favored for the formation of five-membered rings. vanderbilt.edu

Oxidative cyclization has emerged as a powerful strategy for constructing the 5-hydroxybenzofuran scaffold, often utilizing hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA). thieme-connect.comresearchgate.net These reactions can directly functionalize the C(sp²)–H bond of hydroquinones. thieme-connect.deresearchgate.net

A plausible reaction pathway for the PIDA-mediated tandem oxidative coupling-cyclization has been proposed, starting with hydroquinone (B1673460) and a β-dicarbonyl compound like ethyl acetoacetate (B1235776). thieme-connect.dethieme-connect.com Two potential routes were considered:

Path A: An initial 1,4-Michael addition between the oxidized hydroquinone intermediate and the β-dicarbonyl compound forms a coupling intermediate (A). This intermediate then undergoes intramolecular cyclization via its keto-enol tautomer (B) to form a cyclic intermediate (C), which subsequently undergoes aromatization to yield the final 5-hydroxybenzofuran product. thieme-connect.de

Path B: This path involves aromatization occurring immediately after the initial coupling to generate a different intermediate (D), which then undergoes cyclization. thieme-connect.de

Experimental evidence suggests that Path A is the favored mechanism. thieme-connect.dethieme-connect.com The reasoning is that if Path B were dominant, substrates with electron-withdrawing groups on the hydroquinone would be expected to produce higher yields, which contradicts the observed experimental results. thieme-connect.dethieme-connect.com This oxidative method represents a significant advancement, avoiding the limitations of older protocols. thieme-connect.com

Investigation of Electron Transfer and Radical Pathways

The mechanisms of oxidative cyclizations often involve electron transfer steps and the formation of radical intermediates. nih.gov In the context of benzofuran synthesis, the initial step of an oxidative pathway frequently involves a one-electron oxidation of a phenolic substrate to generate a radical species. nih.gov

For example, the PIDA-mediated synthesis of 5-hydroxybenzofurans from hydroquinones is initiated by the oxidation of the hydroquinone. thieme-connect.dethieme-connect.com This process can be viewed as involving single electron transfer steps to generate a reactive quinone-type intermediate. The formation of carbon-centered radicals is a well-established method for initiating ring closures, as these non-polar reactions are often insensitive to acidic protons elsewhere in the molecule, such as hydroxyl groups. vanderbilt.edu

Further insight comes from electrochemical studies of related compounds, which demonstrate that oxidation can occur via two distinct one-electron steps at different potentials. bgsu.edu Such processes can be coupled to proton transfer (Proton-Coupled Electron Transfer, PCET), where the removal of an electron is facilitated by or occurs concurrently with the removal of a proton. bgsu.edu While not directly studied for this compound, these principles suggest that its formation via oxidative routes likely proceeds through a sequence of electron and proton transfer events, potentially involving radical intermediates that are key to the subsequent C-C or C-O bond formations required for cyclization.

Role of Catalysts in Regio- and Stereoselectivity

Catalysts play a pivotal role in directing the outcome of synthetic reactions, influencing both the regioselectivity (where bonds are formed) and stereoselectivity (the 3D arrangement of atoms). In the synthesis of 5-hydroxybenzofurans, catalysts have been shown to be critical for optimizing reaction yields.

In the PIDA-mediated oxidative cyclization, various catalysts were screened to improve the efficiency of the cyclization step. researchgate.net The data below illustrates the impact of different Lewis acid catalysts on the yield of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | None | 61 |

| 2 | Zn(OTf)2 | 75 |

| 3 | Sc(OTf)3 | 72 |

| 4 | ZnCl2 | 80 |

| 5 | ZnBr2 | 83 |

| 6 | ZnI2 | 88 |

As the table demonstrates, the addition of a catalyst significantly improves the reaction yield, with Zinc Iodide (ZnI₂) proving to be the most effective, boosting the yield to 88%. thieme-connect.comresearchgate.net

In the synthesis of related chiral 2,3-dihydrobenzofurans, catalysts are essential for controlling stereoselectivity. For example, chiral Brønsted acids have been used to catalyze the addition of α-diazocarbonyl compounds to ortho-quinone methides, affording products with high enantiomeric ratios (up to 99:1 er). researchgate.net Similarly, chiral phosphine (B1218219) catalysts have been employed in formal [4+1]-annulation reactions to produce chiral dihydrobenzofurans as single diastereomers with high enantioselectivity. researchgate.net These examples highlight the power of catalysis in achieving precise control over molecular architecture in benzofuran synthesis.

Proposed Reaction Mechanisms for Novel Synthetic Transformations

The development of novel synthetic methods for benzofurans is often accompanied by newly proposed reaction mechanisms. The tandem oxidative coupling-cyclization reaction mediated by PIDA is itself a novel transformation for preparing 5-hydroxybenzofurans. thieme-connect.dethieme-connect.com The proposed mechanism, detailed in section 4.1.2, involves an in-situ oxidation, Michael addition, intramolecular cyclization of a keto-enol tautomer, and subsequent aromatization, providing an efficient route to the target molecule. thieme-connect.de

Another innovative approach for synthesizing related 2,3-disubstituted 2,3-dihydrobenzofurans involves a one-pot cascade reaction proceeding through an ortho-quinone methide (o-QM) intermediate. researchgate.net The proposed mechanism for this transformation includes several steps:

Generation of o-QM: Fluoride-induced desilylation of a suitable precursor generates the highly reactive ortho-quinone methide. researchgate.net

Michael Addition: The o-QM undergoes a Michael addition with a nucleophile. researchgate.net

Intramolecular Elimination: A subsequent intramolecular 5-exo-tet elimination step leads to the formation of the 2,3-dihydrobenzofuran (B1216630) ring. researchgate.net

This cascade strategy allows for the regioselective synthesis of either trans or a mixture of cis/trans isomers depending on the specific reactants and conditions. researchgate.net Such mechanistically complex yet efficient one-pot reactions represent the frontier of synthetic methodology for this important class of heterocyclic compounds.

Advanced Biological and Pharmacological Investigations of Ethyl 5 Hydroxybenzofuran 2 Carboxylate Derivatives

Anticancer Activities and Cytotoxicity Profiling

The benzofuran (B130515) nucleus is a key structural motif in numerous compounds exhibiting potent anticancer properties. mdpi.com Research into synthetic derivatives, particularly those related to ethyl 5-hydroxybenzofuran-2-carboxylate, has revealed significant cytotoxic activity against a range of human cancer cell lines, often with selectivity compared to normal cells. researchgate.netnih.gov

Derivatives of the benzofuran core structure have demonstrated notable cytotoxicity against several human cancer cell lines. For instance, certain halogenated derivatives of benzofuran-2-carboxylic acid have been evaluated for their effects on leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.gov Studies have shown that specific brominated compounds exhibit significant cytotoxic activity against these cell lines. nih.gov

In the context of breast cancer, a series of benzofuran-2-acetic methyl ester derivatives were found to inhibit the growth of both estrogen receptor-alpha positive (MCF-7, T47D) and triple-negative (MDA-MB-231) breast cancer cells, while not affecting the growth of normal breast epithelial cells (MCF-10A). nih.gov Similarly, benzofuran-isatin conjugates have shown potent and selective anti-proliferative action against colorectal cancer cell lines SW620 and HT-29. nih.govnih.gov One such conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, displayed IC₅₀ values of 8.7 µM and 9.4 µM against SW-620 and HT-29 cells, respectively. nih.gov

Other investigations have highlighted the efficacy of different derivatives. A study involving benzofurancarboxamides showed that compound 17c had a mean growth inhibition of -4.31% across a panel of 60 cancer cell lines, with particularly strong activity against melanoma cell line MDA-MB-435 (growth inhibition of -74.59%). biointerfaceresearch.com Another derivative, 17a , also showed potent activity with a mean growth inhibition of 28.76% and a growth inhibition of -54.45% against the same melanoma cell line. biointerfaceresearch.com

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Benzofuran-2-acetic methyl ester derivatives | MCF-7, T47D, MDA-MB-231 (Breast) | Growth Inhibition | Significant inhibition | nih.gov |

| Halogenated benzofuran derivatives (1c, 1e, 2d, 3a, 3d) | K562, MOLT-4 (Leukemia), HeLa (Cervix) | Cytotoxicity | Significant activity | nih.gov |

| 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (5a) | SW620 (Colon) | IC₅₀ | 8.7 µM | nih.gov |

| 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (5a) | HT-29 (Colon) | IC₅₀ | 9.4 µM | nih.gov |

| Benzofurancarboxamide 17a | MDA-MB-435 (Melanoma) | % Growth Inhibition | -54.45% | biointerfaceresearch.com |

| Benzofurancarboxamide 17c | MDA-MB-435 (Melanoma) | % Growth Inhibition | -74.59% | biointerfaceresearch.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | Cytotoxicity | Promising activity | researchgate.net |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung), HepG2 (Liver) | Cytotoxicity | Significant activity | researchgate.net |

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. nih.govnih.gov For example, the benzofuran-isatin conjugate 5a was found to induce apoptosis in HT29 and SW620 colon cancer cells in a dose-dependent manner. nih.gov This pro-apoptotic effect was associated with the suppression of the anti-apoptotic protein Bcl-2 and an increase in PARP cleavage, which hinders DNA repair. nih.gov

Further mechanistic studies on benzofuran-2-acetic ester derivatives in breast cancer cells revealed that they induce cell cycle arrest in the G0/G1 phase. nih.gov This arrest is followed by apoptosis, characterized by an increased Bax/Bcl-2 ratio, DNA fragmentation, and a rise in TUNEL-positive cells. nih.gov The underlying mechanism involves the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner. nih.gov

In other studies, halogenated benzofuran derivatives have been shown to induce cell cycle arrest at different phases. One derivative caused G2/M phase arrest in HepG2 cells, while another led to arrest at the S and G2/M phases in A549 cells. researchgate.net The pro-apoptotic activity of these compounds was confirmed through Annexin V and Caspase-Glo 3/7 assays, indicating that the presence and type of halogen atom can significantly influence the biological properties and apoptotic potential of the derivative. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Benzofuran derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. researchgate.netnih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways and enzymes responsible for the production of inflammatory mediators.

The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.gov Inhibition of 5-LOX is a key strategy for developing anti-inflammatory drugs. Certain pivalate-based Michael products have been investigated for their ability to inhibit this enzyme. mdpi.com One such compound demonstrated a significant, concentration-dependent inhibition of the 5-LOX enzyme, with an IC₅₀ value of 105 μg/mL. mdpi.com This suggests that specific structural motifs related to the broader class of compounds can effectively target the leukotriene pathway. mdpi.com While direct studies on this compound are limited in this specific context, the broader class of related heterocyclic compounds shows promise. For instance, certain 1,5-diarylimidazole derivatives have been shown to inhibit LTB₄ formation by 92% at a concentration of 10 μM, indicating potent inhibition of the 5-LOX pathway. nih.gov

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of PGH₂ to the pro-inflammatory prostaglandin E₂ (PGE₂). It is considered a prime target for developing next-generation anti-inflammatory drugs. Research into arylpyrrolizine derivatives, which share some structural similarities with benzofuran systems, has identified potent inhibitors of mPGES-1. nih.gov One of the most promising compounds, a tolylsulfonimide derivative, exhibited an IC₅₀ of 2.1 μM in a cell-free mPGES-1 assay, a potency comparable to the reference inhibitor MK886. nih.gov This line of research demonstrates that scaffolds capable of inhibiting mPGES-1 can be developed, and select compounds also show dual inhibition of both mPGES-1 and 5-LOX, offering a broader anti-inflammatory profile. nih.gov

Beyond specific enzyme inhibition, some benzofuran hybrids have been shown to exert anti-inflammatory effects by down-regulating the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. nih.gov These effects are linked to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. nih.govmdpi.com

Table 2: Anti-Inflammatory Activity of Selected Related Derivatives

| Compound Class/Derivative | Target/Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pivalate-based Michael product | 5-Lipoxygenase (5-LOX) | IC₅₀ | 105 µg/mL | mdpi.com |

| 1,5-Diarylimidazole derivative | LTB₄ formation (5-LOX pathway) | % Inhibition | 92% at 10 µM | nih.gov |

| Arylpyrrolizine (tolylsulfonimide 11f) | mPGES-1 | IC₅₀ | 2.1 µM | nih.gov |

| Piperazine (B1678402)/benzofuran hybrid (5d) | NO Generation (LPS-stimulated RAW264.7 cells) | IC₅₀ | 52.23 µM | nih.gov |

Antimicrobial and Antifungal Efficacy

The benzofuran scaffold is a constituent of many compounds with inherent antimicrobial and antifungal properties. nih.govnih.govnih.gov Synthetic derivatives of this compound have been developed and screened to explore and optimize this activity against various pathogenic microbes.

A study involving a series of thirteen benzofuran derivatives, featuring an aryl substituent at the C-3 position via a methanone (B1245722) linker, screened them against several bacteria and a fungus. nih.gov Four of these hydrophobic analogs displayed favorable antibacterial activities, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.39 to 3.12 μg/mL against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.gov

In the realm of antifungal agents, benzofuran-5-ol (B79771) derivatives have been identified as potent inhibitors of fungal growth. nih.gov Certain compounds in this class were found to have antifungal activity superior or comparable to the drug 5-fluorocytosine, completely inhibiting the growth of all tested fungal species, including Candida krusei and Aspergillus niger, at MIC levels between 1.6 and 12.5 μg/mL. nih.gov These findings underscore the potential of the benzofuran-5-ol scaffold as a promising lead for the development of new antifungal agents. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Selected Benzofuran Derivatives

| Derivative Class | Organism | Activity Metric | Result Range | Reference |

|---|---|---|---|---|

| C-3 Aryl-substituted benzofurans | E. coli, S. aureus, MRSA, B. subtilis | MIC₈₀ | 0.39 - 3.12 µg/mL | nih.gov |

| Benzofuran-5-ol derivatives | Candida spp., Aspergillus spp. | MIC | 1.6 - 12.5 µg/mL | nih.gov |

| 2-Amino-4-arylthio-5-hydroxybenzofurans | C. krusei, C. neoformans, A. niger | Antifungal Activity | Potent | nih.gov |

Antioxidant and Neuroprotective Properties

Derivatives of benzofuran have been investigated for their potential to combat oxidative stress and provide neuroprotection, which are key factors in neurodegenerative diseases. nih.govnih.govmdpi.com A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for these properties. nih.govnih.gov

Among the tested compounds, compound 1f (with a -CH₃ substitution) showed the most potent neuroprotective action against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.govnih.govresearchgate.net Its efficacy at a 30 μM concentration was nearly comparable to the well-known NMDA antagonist, memantine (B1676192). nih.govresearchgate.netCompound 1j (with an -OH substitution) also demonstrated significant anti-excitotoxic effects and was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. nih.govnih.govresearchgate.net These findings suggest that specific substitutions on the benzofuran moiety are crucial for conferring neuroprotective and antioxidant activities. nih.govresearchgate.net

Further studies on benzofuran-2-one derivatives highlighted their ability to reduce intracellular reactive oxygen species (ROS) levels and protect differentiated SH-SY5Y cells from catechol-induced death, a model for neurodegeneration. mdpi.com One compound, in particular, was noted for its ability to boost the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense mechanism. mdpi.com

Table 3: Antioxidant and Neuroprotective Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | Finding | Source |

|---|---|---|---|

| Compound 1f | NMDA-induced excitotoxicity | Potent neuroprotective action, comparable to memantine at 30 μM. | nih.govnih.govresearchgate.net |

| Compound 1j | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects at 100 and 300 μM. | nih.govresearchgate.net |

| Compound 1j | DPPH radical scavenging | Moderate scavenging activity (23.5% inhibition at 100 μM). | nih.gov |

| Compound 1j | Lipid Peroxidation (LPO) | Appreciable inhibition (62% inhibition at 100 μM). | nih.gov |

| Benzofuran-2-one derivative 9 | Catechol-induced cell death | Greatly protected differentiated SH-SY5Y cells from death. | mdpi.com |

| Benzofuran-2-one derivative 9 | HO-1 Expression | Boosted HO-1 mRNA and protein expression during oxidative stress. | mdpi.com |

Antiviral Activities (e.g., Anti-HIV, Anti-Hepatitis C Virus)

The benzofuran scaffold is present in numerous compounds that exhibit a range of biological activities, including antiviral properties. researchgate.net Both natural and synthetic derivatives of this class have been shown to possess anti-HIV activity. researchgate.net Polyphenolic compounds, a broad category that includes hydroxylated benzofurans, are known to interfere with multiple stages of viral replication for a variety of viruses. nih.gov

Specific research into stilbene-based compounds identified anti-HIV activity, which led to the synthesis of analogues like 2-trifluoromethylthiazole-5-carboxamides to further explore this potential. nih.gov While direct and extensive studies on this compound derivatives against the Hepatitis C virus are not detailed in the available literature, the established anti-HIV potential of the broader benzofuran class suggests a promising avenue for future antiviral drug discovery. researchgate.netnih.gov

Enzyme Inhibition Profiles

The ability of this compound derivatives to interact with and inhibit specific enzymes is a cornerstone of their therapeutic potential.

Farnesyl Transferase Inhibition: Farnesyl transferase inhibitors (FTIs) are a class of compounds that block the farnesylation of proteins, including the Ras family of proteins involved in cell growth signaling. nih.govgoogle.com This inhibition is a key strategy in cancer therapy. google.com FTIs have been shown to be potent inhibitors of tumor cell growth and can act synergistically with other cytotoxic drugs like taxol. nih.gov While the specific derivative this compound is not explicitly named as an FTI in the reviewed literature, the development of inhibitors based on heterocyclic scaffolds is a major area of research in this field. google.com

Histamine (B1213489) H3 Receptor Inhibition: The histamine H3 receptor (H3R) is a target for treating neurological and cognitive disorders. Research has focused on developing potent and selective H3R antagonists. nih.govresearchgate.net Studies on related heterocyclic structures, such as substituted purines, have yielded derivatives with high affinity for the H3R, with some compounds showing greater potency than the reference drug pitolisant. nih.gov For example, compounds 3d and 3h displayed Kᵢ values of 2.91 nM and 5.51 nM, respectively. nih.gov Another study identified 4(5)-{2-[4(5)-Cyclohexylimidazol-2-ylthio]ethyl}imidazole as a highly potent and selective H3 antagonist. researchgate.net These findings highlight the potential of designing benzofuran-based analogues to target this receptor.

Information regarding the specific inhibitory activity of this compound derivatives against Topoisomerase I, Sigma Receptors, and Pim-1 kinase was not available in the reviewed search results.

α-Glucosidase Inhibition

Derivatives of the benzofuran structure have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govmdpi.com

A study investigating hydroxylated 2-phenylbenzofuran (B156813) compounds found that they were generally more active against α-glucosidase than α-amylase. nih.gov One particular derivative, compound 16 in the study, demonstrated an exceptionally low IC50 value, indicating it was 167 times more potent than acarbose, a standard reference drug. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type inhibitor of α-glucosidase. nih.gov

In another line of research, a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles were synthesized and evaluated for their α-glucosidase inhibitory potential. researchgate.net Many of these derivatives, particularly those containing hydroxyl and halogen substituents, showed significantly greater activity than acarbose, with IC50 values ranging from five to seventy times lower than the standard drug. researchgate.net The most potent compounds in this series exhibited IC50 values in the micromolar range, highlighting the potential of the benzofuran scaffold in designing effective α-glucosidase inhibitors. researchgate.net

Table 1: α-Glucosidase Inhibition by Benzofuran Derivatives

| Compound Class | Specific Derivative(s) | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles | Compounds with hydroxyl/halogens | 12.75 ± 0.10 to 162.05 ± 1.65 | Acarbose | 856.45 ± 5.60 researchgate.net |

| 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides | Derivative 12a | 18.25 | Acarbose | 58.8 mdpi.com |

| 2-Phenylbenzofurans | Compound 16 | Significantly lower than acarbose | Acarbose | Not specified nih.gov |

| Pyrazolo benzothiazine derivative | Not specified | 5.8 | Not specified | Not specified dovepress.com |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological and pathological processes, including pH regulation and tumorigenesis. researchgate.net Specific isoforms, such as hCA IX and hCA XII, are associated with cancer and are considered important therapeutic targets. nih.govresearchgate.net Benzofuran-based compounds have emerged as effective inhibitors of these enzymes.

A series of novel benzofuran-based carboxylic acid derivatives, synthesized from ethyl benzofuran-2-carboxylate precursors, were investigated for their inhibitory action against four human (h) CA isoforms: hCA I, II, IX, and XII. nih.gov Carboxylic acids can inhibit CAs through various mechanisms, including direct coordination to the zinc ion in the active site or by anchoring to the zinc-bound water molecule. nih.govnih.gov The synthesized benzofuran derivatives showed potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. nih.gov

Similarly, research into benzofuran-based sulfonamides has yielded potent and selective inhibitors. researchgate.net Arylsulfonehydrazone derivatives, in particular, demonstrated efficient inhibition of hCA IX and XII with inhibition constants (KIs) in the nanomolar range. researchgate.net These compounds exhibited excellent selectivity for the tumor-related isoforms over hCA I and hCA II. researchgate.net

Table 2: Carbonic Anhydrase Inhibition by Benzofuran-Based Sulfonamides

| Compound Series | Target Isoform | Inhibition Constant (K_I) Range (nM) | Selectivity over hCA I (SI range) | Selectivity over hCA II (SI range) |

|---|---|---|---|---|

| Arylsulfonehydrazones (9) | hCA IX | 10.0 - 97.5 | 39.4 - 250.3 | 19.6 - 57.1 researchgate.net |

| Arylsulfonehydrazones (9) | hCA XII | 10.1 - 71.8 | 26.0 - 149.9 | 13.0 - 34.2 researchgate.net |

| Arylsulfonehydrazides (10) | hCA IX | Not specified | 8.5 - 76.7 | 5.1 - 7.5 researchgate.net |

| Arylsulfonehydrazides (10) | hCA XII | Not specified | 27.3 - 100.8 | 4.9 - 26.4 researchgate.net |

mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. nih.govnih.gov Derivatives based on the 5-hydroxybenzofuran structure have been identified as inhibitors of this pathway. researchgate.netthieme-connect.de

A series of benzo[b]furan derivatives were shown to possess potent antiproliferative activity against human breast cancer cell lines. nih.gov Two lead compounds, 26 and 36, were particularly effective against MCF-7 cells, with IC50 values of 0.057 and 0.051 µM, respectively. nih.gov Further investigation revealed that these compounds induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov

Another study focused on synthesizing isosteres and derivatives of an mTOR inhibitor, leading to compounds with significant cytotoxicity in cancer cell lines. nih.gov One derivative, compound 30b, was notably more cytotoxic than the parent compound and was found to block both mTORC1 and Akt signaling. nih.gov This dual-action mechanism is significant as it may overcome the resistance associated with rapamycin (B549165) derivatives that can lead to Akt overactivation. nih.gov

Table 3: Cytotoxic Activity of mTOR-Inhibiting Benzofuran Derivatives

| Cell Line | Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Compound 26 | 0.057 | nih.gov |

| MCF-7 | Compound 36 | 0.051 | nih.gov |

| MCF-7 | Compound 5d | 3.41 | researchgate.netresearchgate.net |

| MCF-7 | Compound 5f | 2.27 | researchgate.netresearchgate.net |

| T-47D | Compound 5d | 3.82 | researchgate.netresearchgate.net |

Estrogenic Activity and Estrogen Receptor Alpha (ERα) Interactions

The estrogen receptor alpha (ERα) plays a pivotal role in the development and progression of the majority of breast cancers. nih.govresearchgate.net Consequently, targeting ERα with modulators or antagonists is a cornerstone of endocrine therapy. researchgate.net The 5-hydroxybenzofuran scaffold has been successfully utilized to design compounds that interact with ERα and exhibit anti-estrogenic properties. thieme-connect.denih.gov

A study focused on 3-acyl-5-hydroxybenzofurans as a novel scaffold for developing potential anti-estrogen agents for breast cancer. nih.gov Several synthesized derivatives displayed varying levels of antiproliferative activity against the human breast cancer cell line MCF-7. nih.gov The most active compound achieved an IC50 value of 43.08 μM. nih.gov To understand the mechanism, a Quantum Mechanics Polarized Ligand Docking (QPLD) study was performed, which investigated the binding interactions between the compounds and ERα. nih.gov The results indicated that the antiproliferative activity correlated with the strength of the receptor-ligand binding interactions, particularly Van der Waals forces and hydrogen bonds. nih.gov This suggests that 3-acyl-5-hydroxybenzofuran is an attractive framework for designing new drugs against ERα-positive breast cancer. nih.gov

Table 4: Antiproliferative Activity of 3-Acyl-5-hydroxybenzofuran Derivatives

| Compound | Cell Line | Antiproliferative Activity (IC50 µM) |

|---|---|---|

| Compound 1 | MCF-7 | 43.08 nih.gov |

Structure Activity Relationship Sar Studies

Positional and Substituent Effects on Biological Activity

The nature and position of substituents on the benzofuran (B130515) ring system are critical determinants of the biological profile of these compounds. Key functional groups on Ethyl 5-hydroxybenzofuran-2-carboxylate, namely the C-2 ethyl ester and the C-5 hydroxyl group, are pivotal to its activity, and alterations at these and other positions can lead to significant changes in efficacy and mechanism of action.

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran scaffold is a common strategy that has consistently led to a significant enhancement of anticancer activities. nih.gov This increased potency is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen is a critical factor. nih.gov For instance, studies have shown that placing a halogen atom at the para position of an N-phenyl ring substituent can be beneficial for cytotoxicity due to enhanced hydrophobicity and electron-donating properties. nih.gov In one study, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov Similarly, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative led to a twofold increase in potency. nih.gov While the specific halogen atom (Cl, Br, F) may not drastically alter the cytotoxic activity, its placement on the benzofuran ring is of great importance. nih.govnih.gov

Research indicates that halogen-containing benzofurans are a significant class of compounds with antitumor and cytotoxic properties. nih.gov The presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells. nih.gov

| Compound | Halogen Modification | Cell Line | Activity (IC₅₀/GI₅₀, µM) | Reference |

|---|---|---|---|---|

| Halogenated Benzofuran 1 | Bromine on methyl at C-3 | K562 (Leukemia) | 5 | nih.gov |

| Halogenated Benzofuran 1 | Bromine on methyl at C-3 | HL60 (Leukemia) | 0.1 | nih.gov |

| Halogenated Benzofuran 3 | Chlorine on N-phenyl ring | A-549 (Lung Cancer) | 1.8 (GI₅₀) | nih.gov |

| Halogenated Benzofuran 3 | Chlorine on N-phenyl ring | MCF-7 (Breast Cancer) | 0.7 (GI₅₀) | nih.gov |

The phenolic hydroxyl group is a crucial feature for modulating the biological activity of benzofuran derivatives. nih.gov Its presence is often associated with enhanced antibacterial and anticancer properties. nih.govnih.gov The hydroxyl group can act as a hydrogen bond donor, promoting favorable interactions with target enzymes or receptors, which is essential for inducing cytotoxic effects. nih.gov

For this compound, the hydroxyl group at the C-5 position is particularly significant. SAR studies have indicated that the introduction of a hydroxyl group at the C-5 position is closely related to the antibacterial activity of benzofurans. nih.govscienceopen.com In the context of anticancer activity, hydroxylated 2-arylbenzofuran derivatives, known as Moracins, are a class of highly bioactive natural products. nih.gov Docking studies have suggested that a hydroxyl group on the benzofuran ring can form hydrogen bonds with key amino acid residues, such as Ser 478 in the aromatase active site, potentially leading to stronger binding and inhibition. researchgate.net Furthermore, research on benzofuran acylhydrazone scaffolds has shown that compounds with two hydroxyl groups play a vital role in enhancing inhibitory activity against enzymes like LSD1, a therapeutic target in oncology. nih.gov

The C-2 position of the benzofuran ring is a key site for chemical modification and significantly influences biological activity. nih.gov For this compound, the ethyl carboxylate group at this position is a critical determinant of its pharmacological profile.

Preliminary SAR studies have identified the ester group at the C-2 position as a key locus for the cytotoxic activity of benzofuran compounds. nih.govscienceopen.com Modifications at this site can greatly influence the compound's selectivity towards cancer cells. nih.gov Replacing the ester with various heterocyclic rings is a common strategy to generate derivatives with potent cytotoxic activity. nih.govnih.gov For example, linking heterocycles like pyrazole (B372694), triazole, or imidazole (B134444) to the C-2 position has been shown to produce compounds with significant anticancer properties. nih.govpharmatutor.org This suggests that while the ethyl ester of the parent compound is important, its substitution with other groups, particularly heterocyclic systems, could lead to derivatives with altered or enhanced activity profiles.

While this compound is substituted at the C-2 and C-5 positions, understanding the impact of substituents at other positions provides a broader SAR context for the benzofuran scaffold.

C-3 Position: The introduction of a hydroxyl group at the C-3 position has been found to result in good antibacterial activity. nih.gov Benzofuran derivatives containing hydroxyurea (B1673989) fragments at this position have also shown anti-inflammatory activity. pharmatutor.org

C-4 Position: Similar to the C-3 position, a hydroxyl substituent at the C-4 position can confer good antibacterial properties. nih.gov Furthermore, adding a fluorine atom at C-4 has been shown to cause a two-fold increase in the potency and inhibitory activity of certain benzofuran derivatives. nih.gov

C-5 Position: As discussed previously, the hydroxyl group at the C-5 position is strongly linked to the antibacterial activity of the benzofuran core. nih.gov

C-6 Position: The hydroxyl group at the C-6 position has been identified as a requisite for the antibacterial activity of certain series of benzofuran derivatives. nih.gov Compounds bearing a hydroxyl group at C-6 exhibited excellent antibacterial activities against a range of bacterial strains, while blocking this hydroxyl group resulted in a loss of activity. nih.gov

| Position | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-3 | Hydroxyl (-OH) | Good antibacterial activity | nih.gov |

| C-4 | Hydroxyl (-OH) | Good antibacterial activity | nih.gov |

| C-4 | Fluorine (-F) | 2-fold increase in potency (anticancer) | nih.gov |

| C-5 | Hydroxyl (-OH) | Closely related to antibacterial activity | nih.gov |

| C-6 | Hydroxyl (-OH) | Requisite for antibacterial activity in some derivatives | nih.gov |

Quantitative Correlation between Chemical Structure and Pharmacological Profile

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models to correlate the chemical structure of compounds with their biological activities. These models help in predicting the activity of new derivatives and understanding the key physicochemical properties driving their pharmacological profiles.

For benzofuran derivatives, 2D-QSAR and 3D-QSAR studies have been employed to elucidate these relationships. A 3D-QSAR study on a series of dibenzofuran (B1670420) derivatives identified key pharmacophoric features essential for inhibitory activity against protein tyrosine phosphatase PTP-MEG2. nih.gov The model revealed that the presence of one ring aromatic (RA) feature, three hydrophobic (Hyd) features, and two hydrogen bond acceptor (HBA) features were crucial for binding to the active site. nih.gov this compound possesses these characteristics: an aromatic benzofuran system, a hydrophobic core, and two hydrogen bond acceptors in the form of the carbonyl oxygen of the ester and the phenolic hydroxyl group. This suggests that its structure is well-suited for interaction with biological targets requiring such features.

Another study developed a 2D-QSAR model for a series of newly synthesized benzofuran-based vasodilators. mdpi.com The resulting model successfully correlated the structural features of the compounds with their observed vasodilatory activity, allowing for the prediction of IC₅₀ values for new chemical entities. mdpi.com Such models are invaluable for validating the activity of novel compounds and guiding the synthesis of more potent analogues.

SAR Studies in Specific Therapeutic Areas

SAR studies of benzofuran derivatives have been particularly prominent in the field of anticancer research. nih.govnih.govnih.gov The benzofuran scaffold is considered an important structural motif for developing novel cytotoxic agents. nih.govnih.gov

Key SAR findings in the context of anticancer activity for derivatives related to this compound include:

C-2 Position: The substitution at the C-2 position is crucial for cytotoxic activity. Both ester groups and various heterocyclic rings have been shown to be effective. nih.govnih.gov

C-5 Position: The presence of a hydroxyl group on the benzofuran ring, such as at the C-5 position, is often vital for modulating anticancer activity through interactions like hydrogen bonding. nih.gov

Halogenation: The addition of halogens to the benzofuran core generally increases cytotoxic potency. nih.govnih.gov

Hybrid Molecules: Creating hybrid molecules by combining the benzofuran scaffold with other pharmacophores like chalcone (B49325), triazole, or piperazine (B1678402) has emerged as a promising strategy for developing potent anticancer drugs. nih.gov

Beyond cancer, SAR studies have also explored the potential of benzofuran derivatives as antibacterial agents. nih.govnih.gov These studies have highlighted the importance of hydroxyl group positioning, with substituents at C-3, C-4, C-5, and C-6 all playing a role in modulating antibacterial efficacy. nih.gov

Computational and Theoretical Investigations in Drug Discovery

Molecular Docking Studies for Ligand-Target Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial for understanding the binding mode and estimating the binding affinity, often expressed as a docking score. For derivatives of the 5-hydroxybenzofuran scaffold, molecular docking has been employed to investigate their potential as inhibitors for various enzymatic targets implicated in diseases like cancer and diabetes. nih.govnih.gov

For instance, studies on 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, which share a core structure with Ethyl 5-hydroxybenzofuran-2-carboxylate, have revealed potential inhibitory activity against targets linked to type 2 diabetes, such as protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase. nih.gov Similarly, newly designed benzofuran (B130515) hybrids have been docked into the active sites of PI3Kα and VEGFR-2, two key enzymes in cancer progression. nih.gov These studies computationally screen compounds and prioritize them for synthesis and further biological evaluation. nih.gov The docking analyses typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the target protein. mdpi.com

Table 1: Representative Molecular Docking Studies of Benzofuran Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Example) | Binding Affinity / Docking Score (Example) | Therapeutic Area |

|---|---|---|---|---|

| Benzofuran-piperidine hybrid | PI3Kα | Val851, Ser774, Lys802 | IC50 = 2.21 nM | Anticancer nih.gov |

| Benzofuran-piperidine hybrid | VEGFR-2 | Cys919, Asp1046, Glu885 | IC50 = 68 nM | Anticancer nih.gov |

| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furan | PTP1B | Not specified | Inhibitory effect observed | Antidiabetic nih.gov |

| Thiazolidine Derivative | E. coli MurB | Tyr157, Lys261, Ser228 | Not specified | Antibacterial mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net In drug discovery, QSAR models are developed to predict the activity of newly designed molecules before their synthesis, saving time and resources. nih.gov This approach relies on calculating molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. researchgate.net

For a series of benzofuran derivatives, a QSAR study would involve compiling their biological activity data (e.g., IC50 values) against a specific target. Then, various molecular descriptors would be calculated for each compound. Using statistical methods like multilinear regression, a QSAR equation is generated that correlates the descriptors with the observed activity. researchgate.net The predictive power of the model is validated using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and standard deviation. researchgate.net While specific QSAR models for this compound were not detailed in the surveyed literature, the general methodology is widely applied to heterocyclic compounds, including benzofurans, to guide the optimization of lead compounds. researchgate.netnih.gov

Table 2: Example Parameters in a QSAR Model

| Parameter | Description | Role in QSAR Model |

|---|---|---|

| LogP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule. Crucial for membrane permeability and binding to hydrophobic pockets. researchgate.net |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | A descriptor of molecular size, which can influence how a molecule fits into a receptor site. |

| Dipole Moment (µ) | A measure of the net molecular polarity | Influences polar interactions (e.g., hydrogen bonds) with the target and solubility in aqueous media. researchgate.net |

| HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital | Electronic descriptors related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| r² (Correlation Coefficient) | A statistical measure of how well the regression predictions approximate the real data points | Indicates the goodness of fit of the model. A value closer to 1 indicates a better fit. researchgate.net |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by systematically leaving out data points | Indicates the robustness and predictive power of the QSAR model on external data. |

Ligand-Based and Structure-Based Drug Design Approaches

The development of new drugs based on the this compound scaffold utilizes both ligand-based and structure-based design strategies. nih.govnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules known to be active. Techniques like pharmacophore modeling are used to identify the essential structural features (pharmacophores) responsible for the biological activity. nih.govbu.edu.eg For the benzofuran class, a pharmacophore model might include a hydrogen bond donor (the 5-hydroxy group), a hydrogen bond acceptor (the carboxylate oxygen), and an aromatic ring system, which are crucial for receptor binding. thieme-connect.com

Structure-based drug design , conversely, relies on the known 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. nih.gov With the target structure available, computational docking (as described in section 7.1) can be used to design novel molecules that fit precisely into the binding site. nih.gov The design of benzofuran hybrids as dual PI3K/VEGFR-2 inhibitors is a prime example of a structure-based approach, where the benzofuran scaffold was elaborated with substituents intended to form specific interactions with amino acid residues in the active sites of these kinases. nih.gov The presence of the hydroxyl group and the ester functionality on the benzofuran core provides key anchor points for interaction and versatile handles for synthetic modification, making it an attractive starting point for drug design campaigns. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei, the exact connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 5-hydroxybenzofuran-2-carboxylate would present a series of distinct signals corresponding to each unique proton in the molecule.

Aromatic Protons: The three protons on the benzene (B151609) ring (at positions 4, 6, and 7) would typically appear in the downfield region of the spectrum, approximately between δ 6.8 and 7.5 ppm. Their specific shifts and coupling patterns (doublets, doublet of doublets) would be dictated by their position relative to the hydroxyl and fused furan (B31954) rings.

Furan Proton: The single proton on the furan ring (H-3) is expected to appear as a singlet, typically in the range of δ 7.0-7.5 ppm.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton would be observed as a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration, but generally appears between δ 5.0 and 10.0 ppm.

Ethyl Ester Protons: The ethyl group protons would give rise to two signals: a quartet corresponding to the methylene (B1212753) group (-CH₂-) adjacent to the ester oxygen (around δ 4.4 ppm) and a triplet for the terminal methyl group (-CH₃) (around δ 1.4 ppm), with a typical coupling constant (J) of ~7 Hz.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the structure.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most downfield signal, expected around δ 160-165 ppm.

Aromatic and Furan Carbons: The carbons of the benzofuran (B130515) ring system would resonate in the δ 105-160 ppm region. The carbon bearing the hydroxyl group (C-5) and the carbons of the furan ring (C-2, C-3, C-3a, C-7a) would have characteristic shifts influenced by the oxygen atoms.

Ethyl Ester Carbons: The methylene carbon (-CH₂) of the ethyl group is expected around δ 60-62 ppm, while the methyl carbon (-CH₃) would appear in the upfield region, around δ 14 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | NMR Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (Aromatic) | ¹H | 6.8 - 7.5 | d, dd |

| H3 (Furan) | ¹H | 7.0 - 7.5 | s |

| OH | ¹H | 5.0 - 10.0 | br s |

| CH₂ (Ethyl) | ¹H | ~4.4 | q |

| CH₃ (Ethyl) | ¹H | ~1.4 | t |

| C=O (Ester) | ¹³C | 160 - 165 | - |

| C (Aromatic/Furan) | ¹³C | 105 - 160 | - |

| CH₂ (Ethyl) | ¹³C | 60 - 62 | - |

| CH₃ (Ethyl) | ¹³C | ~14 | - |

Note: These are predicted values and can vary based on solvent and experimental conditions. d=doublet, dd=doublet of doublets, s=singlet, br s=broad singlet, q=quartet, t=triplet.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS is a critical technique for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). For this compound (C₁₁H₁₀O₄), the expected exact mass provides unambiguous confirmation of its elemental composition.

The calculated monoisotopic mass for the molecular ion [M]⁺ is 206.0579. HRMS analysis should yield a value extremely close to this theoretical mass. For instance, data for a related compound, Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (C₁₂H₁₂O₄), shows a calculated mass of 220.0736 and a found value of 220.0733, demonstrating the precision of the technique. thieme-connect.com

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural proof. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-•OCH₂CH₃) from the ester, or the cleavage of the entire ethyl carboxylate group.

Interactive Data Table: HRMS Data

| Ion | Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| [M]⁺ | C₁₁H₁₀O₄ | 206.0579 | To be determined experimentally |

| [M+H]⁺ | C₁₁H₁₁O₄⁺ | 207.0652 | To be determined experimentally |

| [M+Na]⁺ | C₁₁H₁₀NaO₄⁺ | 229.0471 | To be determined experimentally |

Infrared (IR) Spectroscopy for Advanced Functional Group Analysis

IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1700-1730 cm⁻¹, which is characteristic of the ester carbonyl group. Conjugation with the furan ring may shift this frequency slightly.

C=C Stretches: Aromatic and furan C=C double bond stretching vibrations will produce several medium to weak bands in the 1450-1620 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected. The C-O stretch of the ester group will appear as a strong band between 1200-1300 cm⁻¹, and the C-O stretch of the phenol (B47542) will appear around 1150-1250 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic | C-H Stretch | >3000 | Medium |

| Alkyl (Ethyl) | C-H Stretch | <3000 | Medium |

| Ester | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic/Furan | C=C Stretch | 1450 - 1620 | Medium-Weak |

| Ester/Phenol | C-O Stretch | 1150 - 1300 | Strong |

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Analogues as Optimized Lead Compounds

The ethyl 5-hydroxybenzofuran-2-carboxylate scaffold is a prime candidate for lead optimization through the design and synthesis of novel analogues. The introduction of various substituents at different positions of the benzofuran (B130515) ring can significantly influence the compound's biological activity. nih.gov Research has demonstrated that modifications at the 2- and 3-positions of the benzofuran core can yield a diverse range of derivatives. For instance, a practical and scalable method for preparing 5-hydroxybenzofurans involves a PIDA (phenyliodine(III) diacetate)-mediated tandem oxidative-cyclization. thieme-connect.de This approach allows for the synthesis of various analogues by reacting hydroquinones with a broad range of β-dicarbonyl compounds. thieme-connect.deresearchgate.net

The synthesis of these analogues often results in compounds with varying physicochemical properties and biological efficacies. For example, substituting the 2-position with different aryl or alkyl groups can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. thieme-connect.com The table below details several synthesized analogues of the core structure, highlighting the versatility of the synthetic methods.

| Compound Name | Substituent at C-2 | Substituent at C-3 | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Methyl | Carboxylate | 88 | 136-137 | thieme-connect.com |

| Ethyl 5-hydroxy-2-propylbenzofuran-3-carboxylate | Propyl | Carboxylate | 65 | 105-106 | thieme-connect.com |

| Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | Phenyl | Carboxylate | 82 | 154-155 | thieme-connect.com |

| Ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate | 4-Methoxyphenyl | Carboxylate | 95 | 172-173 | thieme-connect.com |

| Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate | 3-Bromophenyl | Carboxylate | 70 | 169 | thieme-connect.de |

| Ethyl 5-hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate | 4-(Trifluoromethyl)phenyl | Carboxylate | 61 | 157-159 |

Future efforts will likely focus on creating libraries of these analogues to screen for enhanced activity against various diseases. Molecular hybridization, combining the benzofuran motif with other pharmacologically active heterocyclic systems like pyrazole (B372694) or triazole, represents another promising strategy for developing new lead compounds. niscair.res.innih.gov

Exploration of New Therapeutic Targets and Biological Indications

Benzofuran derivatives are known to possess a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov The 5-hydroxybenzofuran subunit, in particular, is found in several pharmaceutical compounds, targeting pathways like angiogenesis and mTOR signaling. researchgate.net Analogues of this compound are therefore of significant interest for exploring new therapeutic applications.

Research has shown that benzofuran derivatives can act as α-glucosidase inhibitors, which is a target for type 2 diabetes treatment. nih.gov Furthermore, certain benzofuran-based compounds have been investigated for their potential as anticancer agents, showing inhibitory activity against various cancer cell lines and the NF-κB pathway. nih.gov For example, psoralen (B192213) and angelicin, which contain a related furocoumarin structure, have demonstrated anti-proliferative and apoptotic effects. nih.gov The structural similarity of benzofurans to indoles, a key component in many biologically active molecules, suggests that they could interact with a wide range of biological targets. researchgate.net

Future research should systematically screen this compound and its novel analogues against a broader array of enzymes, receptors, and cellular pathways to uncover new therapeutic indications. Investigating their potential as antiviral agents, similar to other nucleoside analogues like FEAU, could also be a fruitful avenue. nih.govnih.gov

Development of Green and Sustainable Synthetic Methodologies

While effective, traditional methods for synthesizing benzofurans can have drawbacks. thieme-connect.de Consequently, there is a growing emphasis on developing green and sustainable synthetic routes. These methods aim to use less hazardous reagents, reduce waste, and improve energy efficiency.

Click chemistry has been employed to create benzofuran-triazole hybrids in an environmentally friendly manner, using a water-based solvent system and easily accessible reagents. niscair.res.in Another approach involves the use of ionic liquids with a metal catalyst that can be recycled and reused, aligning with the principles of green chemistry. nih.gov The development of one-pot synthesis protocols, which reduce the number of intermediate purification steps, also contributes to a more sustainable process. nih.gov For example, the reaction of salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate is a common and relatively efficient method for creating the ethyl benzofuran-2-carboxylate core. nih.gov

Future research will likely focus on catalyst innovation, such as using earth-abundant metals or developing metal-free catalytic systems. nih.gov Exploring the use of alternative energy sources like microwave irradiation or mechanochemistry could further enhance the sustainability of benzofuran synthesis. The PIDA-mediated synthesis is already considered advantageous as it produces water as the sole co-product. researchgate.net Further optimization of such reactions to proceed under milder conditions or with catalytic amounts of reagents remains a key goal.

Advanced Mechanistic Investigations and Reaction Engineering

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound and its analogues is crucial for process optimization and reaction engineering. The PIDA-mediated tandem oxidative coupling and cyclization, for instance, is proposed to proceed through one of two plausible pathways. thieme-connect.de Both pathways begin with a Michael addition between an oxidized hydroquinone (B1673460) intermediate and the enol tautomer of the β-dicarbonyl compound. thieme-connect.deresearchgate.net Distinguishing between these pathways, which differ in the sequence of cyclization and aromatization, can inform efforts to improve reaction yields and selectivity. thieme-connect.de

Advanced computational modeling and in-situ spectroscopic techniques can provide valuable insights into the transition states and intermediates involved in these complex transformations. By elucidating the precise role of catalysts like ZnI2 and reaction conditions, chemists can fine-tune the process for industrial-scale production. thieme-connect.deresearchgate.net

Reaction engineering studies could focus on optimizing reactor design, mixing, and heat transfer to control the reaction kinetics and minimize the formation of byproducts. For syntheses involving solid-supported reagents or catalysts, developing efficient continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency over traditional batch processing. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-hydroxybenzofuran-2-carboxylate?

- Answer : The synthesis typically involves cyclization of substituted phenols with ethyl glyoxylate under acid catalysis, followed by hydroxylation at the 5-position. For example, analogous benzofuran derivatives (e.g., Ethyl 5-bromo-1-benzofuran-2-carboxylate) are synthesized via condensation of brominated phenols with ethyl 2-chloroacetate, followed by oxidative cyclization . Key steps include temperature control (~80–100°C) and purification via column chromatography. Researchers should verify reaction progress using TLC and characterize intermediates via NMR and mass spectrometry .

Q. How is this compound characterized structurally and spectroscopically?

- Answer : Structural confirmation relies on a combination of techniques:

- NMR : - and -NMR identify substituent positions (e.g., hydroxy and ester groups). The hydroxy proton typically appears as a broad singlet (~δ 9–10 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] for CHO: 206.0579).

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine bond lengths and angles, with planar deviations <5° for the benzofuran core .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Answer : Discrepancies (e.g., bond-length anomalies or thermal motion artifacts) require iterative refinement using programs like SHELXL. For example, if the hydroxy group’s position conflicts with NMR data, dual refinement models or hydrogen-bonding analysis (e.g., O–H···O distances ~2.6–2.8 Å) may resolve ambiguities . Advanced techniques like Hirshfeld surface analysis or twinning correction (via SHELXD) are critical for high-Z′ structures or pseudo-symmetry issues .

Q. What experimental strategies are used to assess the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Answer : SAR studies involve systematic modifications (e.g., halogenation at the 5-position or ester hydrolysis to carboxylic acid derivatives). For example:

- Bioactivity assays : Derivatives like Ethyl 5-bromobenzofuran-2-carboxylate are tested for antimicrobial activity via microbroth dilution (MIC values) or anti-inflammatory effects via COX-2 inhibition assays .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins, with hydroxy and ester groups often critical for hydrogen bonding .

Q. How do researchers mitigate degradation or instability of this compound during storage?

- Answer : Stability is assessed via accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., ester hydrolysis or oxidation) are minimized by storing samples in amber vials under inert gas (N) at –20°C. Lyophilization is recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.